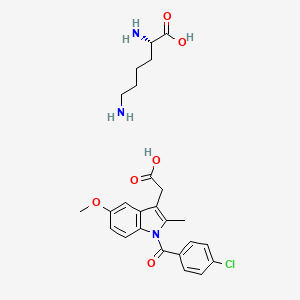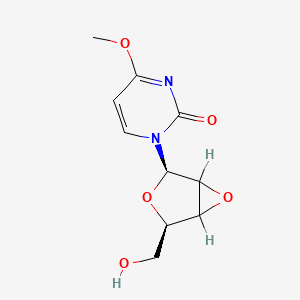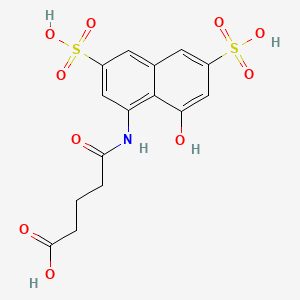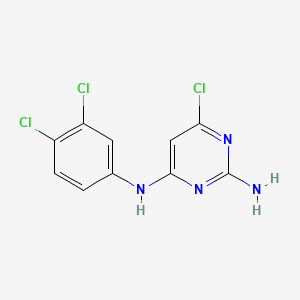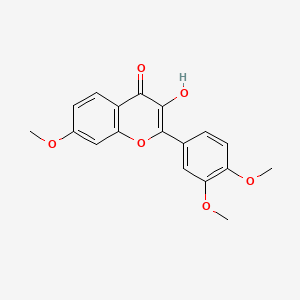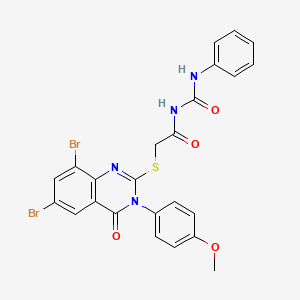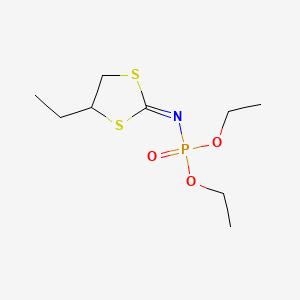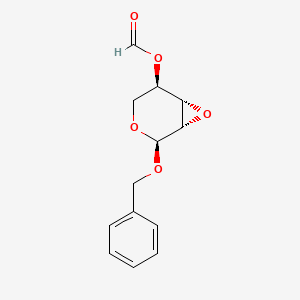
alpha-D-Lyxopyranoside, phenylmethyl 2,3-anhydro-, formate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-D-Lyxopyranoside, phenylmethyl 2,3-anhydro-, formate is a complex organic compound that belongs to the class of glycosides. Glycosides are molecules in which a sugar is bound to another functional group via a glycosidic bond. This particular compound is characterized by the presence of a lyxopyranoside moiety, which is a six-membered ring form of the sugar lyxose, and a phenylmethyl group attached to the 2,3-anhydro formate.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of alpha-D-Lyxopyranoside, phenylmethyl 2,3-anhydro-, formate typically involves the monotoluene-p-sulphonylation of methyl alpha-D-xylopyranoside. This reaction primarily yields the 2-sulphonate, which, upon treatment with alkali, produces a mixture of methyl 2,3-anhydro-alpha-D-lyxopyranoside and methyl 3,4-anhydro-alpha-D-arabinopyranoside . The reaction conditions often involve the use of strong bases and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would require optimization of reaction conditions to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Alpha-D-Lyxopyranoside, phenylmethyl 2,3-anhydro-, formate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Alpha-D-Lyxopyranoside, phenylmethyl 2,3-anhydro-, formate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a model compound for studying glycosidic bonds and carbohydrate chemistry.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of alpha-D-Lyxopyranoside, phenylmethyl 2,3-anhydro-, formate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form glycosidic bonds and participate in various biochemical reactions. The exact molecular targets and pathways involved are still under investigation, but they likely include enzymes and receptors involved in carbohydrate metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2,3-anhydro-beta-L-lyxopyranoside
- Methyl 3,4-anhydro-beta-L-arabinopyranoside
- Methyl alpha-D-glucopyranoside
Uniqueness
Alpha-D-Lyxopyranoside, phenylmethyl 2,3-anhydro-, formate is unique due to its specific structural features, including the 2,3-anhydro formate and the phenylmethyl group. These features confer distinct chemical and biological properties that differentiate it from other similar compounds.
Propriétés
Numéro CAS |
108292-99-5 |
|---|---|
Formule moléculaire |
C13H14O5 |
Poids moléculaire |
250.25 g/mol |
Nom IUPAC |
[(1S,2S,5R,6S)-2-phenylmethoxy-3,7-dioxabicyclo[4.1.0]heptan-5-yl] formate |
InChI |
InChI=1S/C13H14O5/c14-8-17-10-7-16-13(12-11(10)18-12)15-6-9-4-2-1-3-5-9/h1-5,8,10-13H,6-7H2/t10-,11+,12+,13+/m1/s1 |
Clé InChI |
VYHBCBRJKYYXGH-VOAKCMCISA-N |
SMILES isomérique |
C1[C@H]([C@H]2[C@H](O2)[C@H](O1)OCC3=CC=CC=C3)OC=O |
SMILES canonique |
C1C(C2C(O2)C(O1)OCC3=CC=CC=C3)OC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


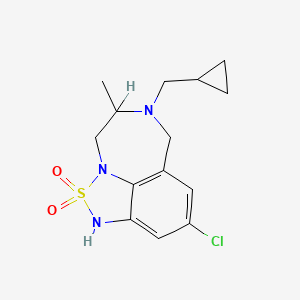
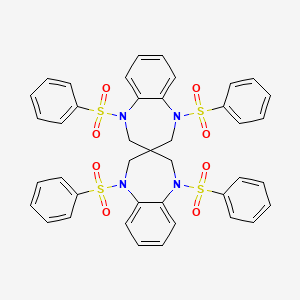

![Methyl 2-[(methoxycarbonyl)oxy]propanoate](/img/structure/B12794097.png)
